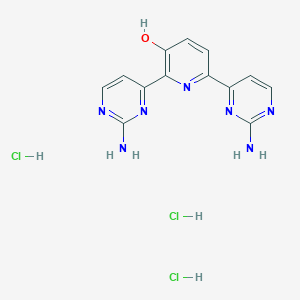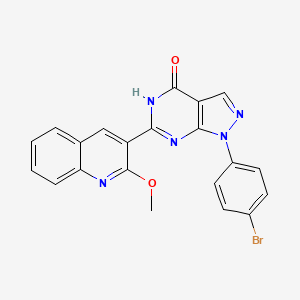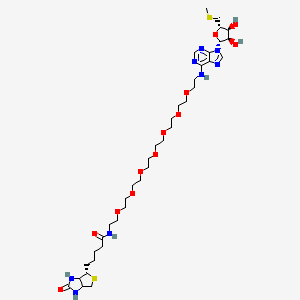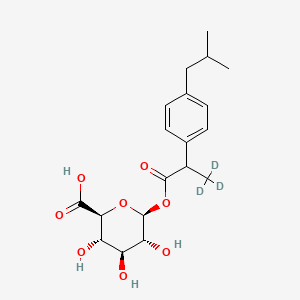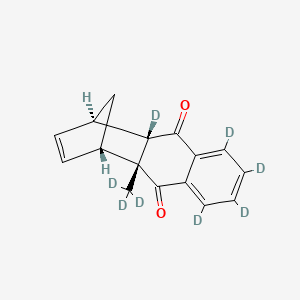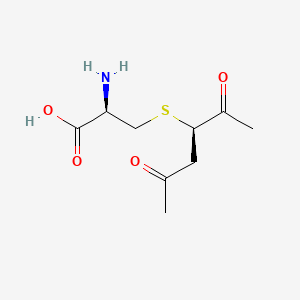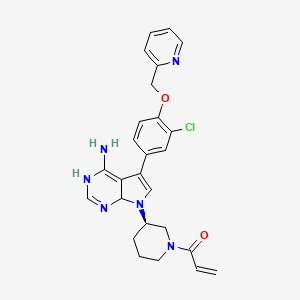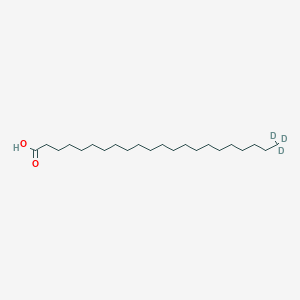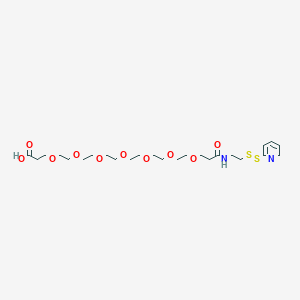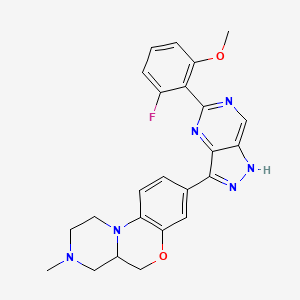
Hpk1-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 14 is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase predominantly expressed in hematopoietic cells. Hematopoietic progenitor kinase 1 plays a crucial role in regulating immune cell signaling, particularly in T cells and dendritic cells. Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 14 a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophiles under controlled conditions .
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 14 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 14 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized molecules that serve as intermediates or final products in the synthesis of hematopoietic progenitor kinase 1 inhibitor 14 .
Scientific Research Applications
Hematopoietic progenitor kinase 1 inhibitor 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Biology: Employed in research to understand the regulation of immune cell signaling and its impact on immune responses.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, particularly in overcoming resistance to existing treatments.
Industry: Utilized in the development of new drugs targeting hematopoietic progenitor kinase 1 and related pathways
Mechanism of Action
Hematopoietic progenitor kinase 1 inhibitor 14 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the phosphorylation of downstream signaling molecules, such as SH2 domain-containing leukocyte protein of 76 kilodaltons, leading to enhanced T cell activation and proliferation. The compound also affects dendritic cell function, promoting anti-tumor immune responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Hematopoietic Progenitor Kinase 1 Inhibitor 14
Hematopoietic progenitor kinase 1 inhibitor 14 stands out due to its high selectivity and potency in inhibiting hematopoietic progenitor kinase 1. Its unique chemical structure allows for effective inhibition of hematopoietic progenitor kinase 1 activity, leading to robust immune responses and potential therapeutic benefits in cancer treatment .
Properties
Molecular Formula |
C24H23FN6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C24H23FN6O2/c1-30-8-9-31-15(12-30)13-33-20-10-14(6-7-18(20)31)22-23-17(28-29-22)11-26-24(27-23)21-16(25)4-3-5-19(21)32-2/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,28,29) |
InChI Key |
HHCQGJYRVGMNBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(N=C54)C6=C(C=CC=C6F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


